4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Overview
Description
4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound that belongs to the class of indene derivatives It features a bromine atom attached to the indene ring, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the bromination of 2,3-dihydro-1H-indene-1-carboxylic acid. One common method is the radical bromination reaction, where a bromine source such as N-bromosuccinimide (NBS) is used in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the parent indene derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 4-azido-2,3-dihydro-1H-indene-1-carboxylic acid or 4-thiocyanato-2,3-dihydro-1H-indene-1-carboxylic acid.
Oxidation: Formation of this compound ketone or corresponding carboxylic acid.
Reduction: Formation of 2,3-dihydro-1H-indene-1-carboxylic acid.
Scientific Research Applications
4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can enhance the compound’s reactivity and binding affinity to molecular targets, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and properties.
4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.
Uniqueness
The presence of the bromine atom in 4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for enhanced biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-9-3-1-2-6-7(9)4-5-8(6)10(12)13/h1-3,8H,4-5H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPINFSCKGQEEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)O)C=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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